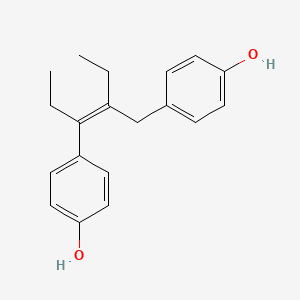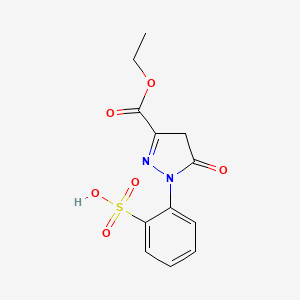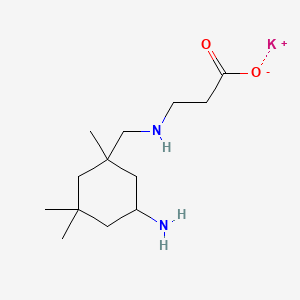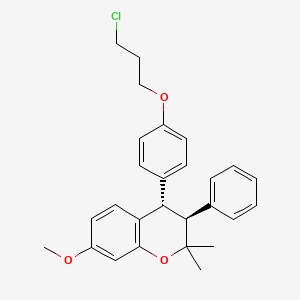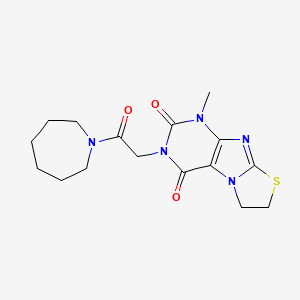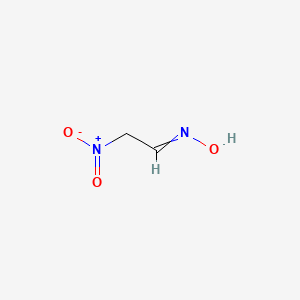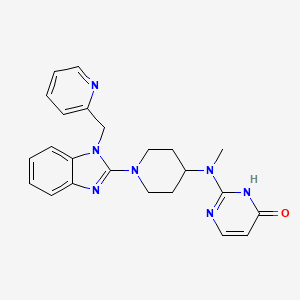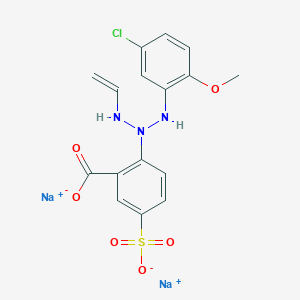
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is a chemical compound with a complex structure that includes both amine and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide typically involves the reaction of 2-aminoethylamine with 4-hydroxybutyric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of protective groups to prevent side reactions and to increase the yield of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, controlled temperature and pressure conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction of the amide group may produce primary or secondary amines.
Applications De Recherche Scientifique
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide involves its interaction with specific molecular targets and pathways. The amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)ethanolamine: Similar in structure but lacks the 4-hydroxybutyramide moiety.
N-(2-Aminoethyl)-1-aziridineethanamine: Contains an aziridine ring instead of the hydroxyl group.
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: A longer chain amide with similar functional groups.
Uniqueness
N-(2-((2-Aminoethyl)amino)ethyl)-4-hydroxybutyramide is unique due to the presence of both amine and hydroxyl functional groups, which allow it to participate in a wide range of chemical reactions and interactions
Propriétés
Numéro CAS |
38826-92-5 |
|---|---|
Formule moléculaire |
C8H19N3O2 |
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
N-[2-(2-aminoethylamino)ethyl]-4-hydroxybutanamide |
InChI |
InChI=1S/C8H19N3O2/c9-3-4-10-5-6-11-8(13)2-1-7-12/h10,12H,1-7,9H2,(H,11,13) |
Clé InChI |
AIQCOYGNNVZTSU-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)NCCNCCN)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




